molecular formula C27H36N4O4 B2682890 N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 921902-57-0

N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2682890
CAS RN: 921902-57-0
M. Wt: 480.609
InChI Key: GRZRXOOWCPHIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O4 and its molecular weight is 480.609. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel If Channel Inhibitor for Cardiovascular Conditions

A study on "YM758" identified its metabolites and investigated the transporter-mediated renal and hepatic excretion. This research is pivotal for understanding the metabolism of novel cardiovascular drugs (Umehara et al., 2009).

Synthesis and Pharmacological Exploration

Research into the synthesis of substituted benzo[g]isoquinolines and related compounds provides insights into the development of novel molecules with potential therapeutic applications (Prostakov et al., 1979).

Development of Anticonvulsant Agents

A study explored the anticonvulsant properties of tetrahydroisoquinoline derivatives, showing potential in treating seizures and contributing to the understanding of noncompetitive AMPA receptor modulation (Gitto et al., 2006).

Anticancer Agents Targeting Topoisomerase

Research identified novel anticancer agents with potent topoisomerase I-targeting activity, highlighting the potential of certain tetrahydroisoquinoline derivatives in cancer therapy (Ruchelman et al., 2004).

Antihypertensive Piperidine Derivatives

A study synthesized piperidine derivatives with a quinazoline ring system, showing potential as antihypertensive agents. This research contributes to the development of new treatments for hypertension (Takai et al., 1986).

Polymerizable Visible Light Initiators

Investigations into naphthalimide dyes as polymerizable one-component visible light initiators offer advancements in materials science, particularly for photopolymerization processes (Yang et al., 2018).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4/c1-30-13-7-8-19-16-20(9-11-23(19)30)24(31-14-5-4-6-15-31)18-28-26(32)27(33)29-22-17-21(34-2)10-12-25(22)35-3/h9-12,16-17,24H,4-8,13-15,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZRXOOWCPHIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

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